2-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones.
Preparation Methods
The synthesis of 2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde under reflux conditions in ethanol. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Scientific Research Applications
2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and antioxidant activities.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may interfere with cellular processes. Additionally, the compound can inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide: Another hydrazone derivative with notable antiproliferative activity.
These comparisons highlight the uniqueness of 2-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
BPSUULGZQYRGDE-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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